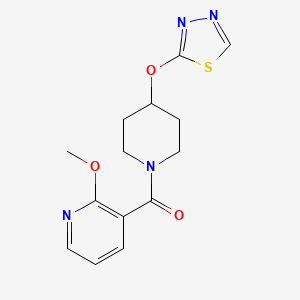

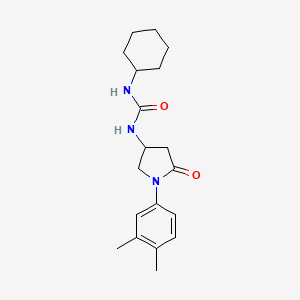

![molecular formula C27H18N2OS2 B2497656 2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-09-0](/img/structure/B2497656.png)

2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine" is a part of a broader class of benzothienopyrimidine derivatives. These compounds are known for their diverse chemical reactions and properties, making them subjects of interest in various fields of chemistry and pharmacology. However, given the constraints, we will focus on the synthesis, structural analysis, and chemical properties excluding their applications in drug use and dosage.

Synthesis Analysis

The synthesis of benzothienopyrimidine derivatives often involves condensation reactions, starting from appropriate thiophene and pyrimidine precursors. For instance, the condensation of 2-aminothiophene-3-carbonitrile with guanidine or sequential addition of CS2 and NH3 can yield diaminothieno[2,3-d]pyrimidine derivatives, which can then be further modified to introduce benzylsulfanyl and naphthyloxy groups through subsequent reactions involving sec-BuLi and electrophilic aromatic substitution (H. Link, 1990).

Molecular Structure Analysis

The molecular structure of benzothienopyrimidine derivatives, including our compound of interest, is characterized by the presence of a benzothieno fused with a pyrimidine ring. This fusion creates a rigid structure that influences the compound's electronic and optical properties. X-ray crystallography studies of similar compounds have revealed diverse polymorphic forms and crystal packing, influenced by hydrogen bonding and π-π interactions (C. Glidewell, et al., 2003).

Chemical Reactions and Properties

Benzothienopyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and nitrosation, which allow for the introduction of functional groups such as benzylsulfanyl and naphthyloxy. These reactions expand the chemical versatility and potential applications of these compounds. The presence of sulfanyl and oxy groups can also influence the compound’s reactivity towards nucleophilic and electrophilic agents (C. Glidewell, et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of new derivatives within the pyrimidine class, showcasing the compound's versatility as a precursor for various bioactive molecules and as a key component in synthesizing novel heterocyclic compounds. For instance, the synthesis of pyrimidine selanyl derivatives highlights the compound's role in creating new molecules with potential applications in material science and medicinal chemistry (Alshahrani et al., 2018). Additionally, the development of fluorescent compounds based on the pyrimidine framework, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, underscores its utility in creating materials with unique photophysical properties (Yokota et al., 2012).

Biological Evaluation

The compound and its derivatives have been evaluated for various biological activities. For example, studies on 5-hydroxymethylpyrimidines have explored their cytotoxic properties against normal and cancer cell lines, indicating the potential for developing new anticancer agents. The research also assessed antimicrobial activities, revealing some compounds' efficacy against bacteria and fungi, thus highlighting the potential for new antimicrobial drug development (Stolarczyk et al., 2021).

Crystal Structure Analysis

Crystallographic studies provide insight into the molecular structures of these compounds, which is crucial for understanding their reactivity and interaction with biological targets. Investigations into the crystal structures of pyrimidine derivatives have revealed diverse molecular conformations and highlighted the importance of weak intermolecular interactions in stabilizing crystal lattices (Glidewell et al., 2003).

Photophysical Studies

Some research has focused on examining the photophysical properties of pyrimidine derivatives, contributing to the development of materials with potential applications in optoelectronics and fluorescence imaging. For instance, studies on the synthesis and properties of novel BF2 complexes containing pyrimidine units have provided valuable insights into their photophysical characteristics, BSA-binding, and molecular docking analysis, suggesting applications in dye-sensitized solar cells and fluorescent probes (Bonacorso et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine could be a specific type of protein or enzyme in the body. These targets play a crucial role in a particular biochemical pathway.

Mode of Action

2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may interact with its targets by binding to the active site, causing a conformational change that affects the function of the target. This interaction could either inhibit or enhance the activity of the target.

Biochemical Pathways

Upon interaction with its targets, 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may affect certain biochemical pathways. The downstream effects could include the upregulation or downregulation of certain genes or the activation or inhibition of other proteins or enzymes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness.

Result of Action

The molecular and cellular effects of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine’s action could include changes in cell behavior, gene expression, or protein function. These changes could potentially lead to the desired therapeutic effect.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine.

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2OS2/c1-2-8-18(9-3-1)17-31-27-28-24-22-12-6-7-13-23(22)32-25(24)26(29-27)30-21-15-14-19-10-4-5-11-20(19)16-21/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLVOWSHEMIVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC5=CC=CC=C5C=C4)SC6=CC=CC=C63 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

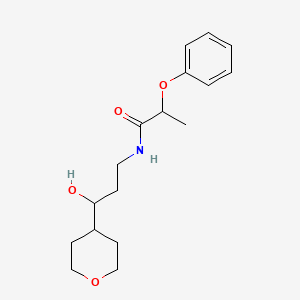

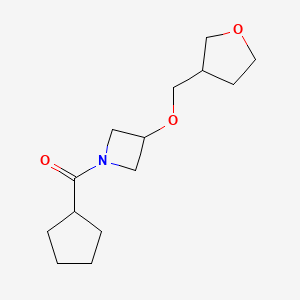

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

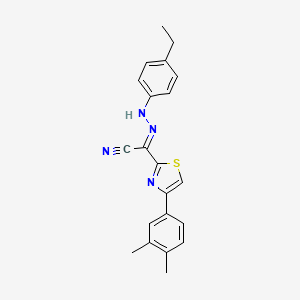

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)

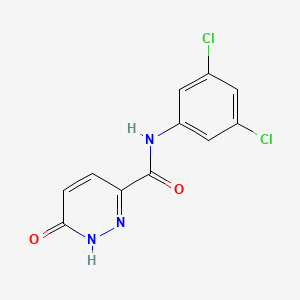

![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)

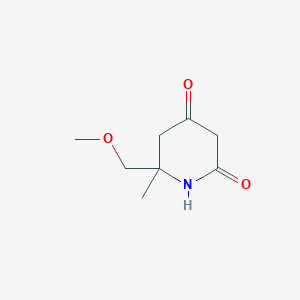

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)